2,5-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide
Description
2,5-Dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a benzene ring substituted with methyl groups at positions 2 and 5. The sulfonamide group (-SO2NH-) at position 1 is further modified with a (thiophen-3-yl)methyl substituent. Its structural simplicity, with a single thiophene moiety and methyl groups, distinguishes it from more complex analogs discussed in patents and commercial catalogs .
Properties
IUPAC Name |
2,5-dimethyl-N-(thiophen-3-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S2/c1-10-3-4-11(2)13(7-10)18(15,16)14-8-12-5-6-17-9-12/h3-7,9,14H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFAOPPYFJVYEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with thiophen-3-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted sulfonamides.
Scientific Research Applications
2,5-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Used in the development of materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their death .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between 2,5-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide and related sulfonamide derivatives:
*Calculated molecular weight. †Synthesis inferred from analogous methods in commercial listings .
Structural Analysis
- Electronic Effects : The methoxy group in ’s compound introduces electron-donating properties, contrasting with the electron-neutral methyl groups in the target compound. This difference may influence solubility and metabolic stability.
- Targeted Modifications : The pyrazole-carbonyl-thiophene moiety in ’s compound suggests a design strategy for targeting enzymes like carbonic anhydrase or cyclooxygenase, common in sulfonamide-based therapeutics .
Physicochemical and Commercial Considerations
- Lipophilicity : The bis-thiophenyl analog () has a higher molecular weight (393.54 vs. 282.0) and likely greater lipophilicity (LogP ~4.2*), making it less water-soluble than the target compound.
- Synthetic Accessibility : The commercial price of ’s compound ranges from $574 (1 mg) to $1,654 (100 mg), reflecting the complexity of synthesizing dual thiophenyl groups . The simpler structure of the target compound may reduce production costs.
- Bioavailability : The N-methyl and chloro substituents in ’s compound could enhance membrane permeability compared to the unmethylated target analog .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
